molecular formula C23H20N4O5S2 B15142889 Egfr/her2/cdk9-IN-2

Egfr/her2/cdk9-IN-2

Cat. No.: B15142889
M. Wt: 496.6 g/mol
InChI Key: WQEFYEUNVFDIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr/her2/cdk9-IN-2: is a potent inhibitor targeting three key proteins: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 9 (CDK9). This compound exhibits significant antitumor activity, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production methods for Egfr/her2/cdk9-IN-2 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to streamline production .

Chemical Reactions Analysis

Types of Reactions: Egfr/her2/cdk9-IN-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities .

Mechanism of Action

Egfr/her2/cdk9-IN-2 exerts its effects by inhibiting the activity of EGFR, HER2, and CDK9. These proteins are involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C23H20N4O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32)

InChI Key

WQEFYEUNVFDIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.